

3-[4-(Methylthio)phenoxy]propionic acid CAS number 18333-20-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-[4-(Methylthio)phenoxy]propionic acid

Cat. No.: B168948

[Get Quote](#)

An In-Depth Technical Guide to 3-[4-(Methylthio)phenoxy]propionic Acid

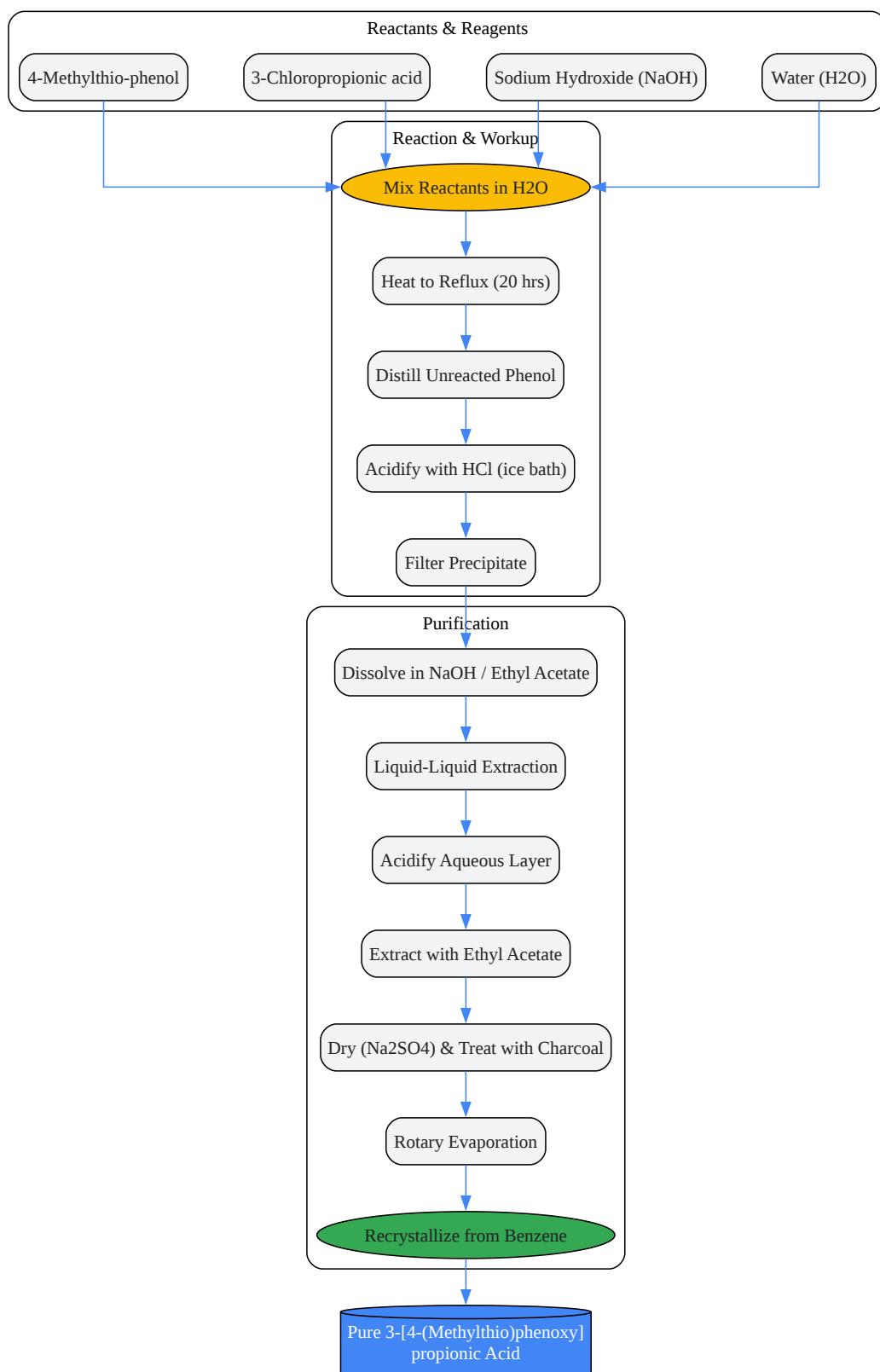
Introduction

3-[4-(Methylthio)phenoxy]propionic acid, identified by the CAS Number 18333-20-5, is a member of the phenoxypropionic acid class of organic compounds.^[1] While specific research on this molecule is not extensively published, its core structure is analogous to a class of molecules with significant pharmacological interest. The phenoxypropionic acid scaffold is a key feature of fibrates, a class of drugs known to modulate lipid metabolism, and is found in various agonists of the Peroxisome Proliferator-Activated Receptors (PPARs).^[2]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's chemical properties, a robust synthesis protocol, methods for analytical characterization, and a prospective look into its hypothesized biological activity. We will explore its potential as a PPAR agonist, providing detailed, field-proven experimental protocols to enable its investigation as a modulator of metabolic and inflammatory pathways.

Chemical and Physical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties dictate its solubility, stability, and suitability for various analytical and biological assays.


Table 1: Physicochemical Properties of **3-[4-(Methylthio)phenoxy]propionic Acid**

Property	Value	Source
CAS Number	18333-20-5	[1] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₃ S	[3]
Molecular Weight	212.27 g/mol	[3]
IUPAC Name	3-[4-(methylthio)phenoxy]propanoic acid	N/A
Melting Point	129°-131° C (uncorrected)	[4]
Appearance	White crystalline solid	[4]
Solubility	Data not widely available; expected to be soluble in organic solvents like ethyl acetate, methanol, and benzene. [4]	N/A

Synthesis and Purification

The synthesis of **3-[4-(Methylthio)phenoxy]propionic acid** can be reliably achieved through the Williamson ether synthesis, reacting a substituted phenol with a halopropionic acid under basic conditions. The following protocol is adapted from established procedures and provides a clear, step-by-step methodology for laboratory-scale production.[\[4\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **3-[4-(Methylthio)phenoxy]propionic acid.**

Detailed Synthesis Protocol

Materials:

- 4-Methylthio-phenol (1.5 moles)
- 3-Chloropropionic acid (1.51 moles)
- Sodium hydroxide (3.0 moles)
- Deionized water
- Concentrated hydrochloric acid (HCl)
- Ethyl acetate
- 1% Sodium hydroxide solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Activated charcoal
- Benzene

Procedure:

- Reaction Setup: In a suitable reaction vessel, cautiously dissolve 120 g (3.0 moles) of sodium hydroxide in 200 ml of water. To this basic solution, slowly add 210 g (1.5 moles) of 4-methylthio-phenol followed by 163 g (1.51 moles) of 3-chloropropionic acid.^[4]
 - Causality: The strong base (NaOH) deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon bearing the chlorine atom in 3-chloropropionic acid in an $\text{S}_{\text{n}}2$ reaction. A slight excess of the acid is used to ensure the phenol is fully consumed.
- Reflux: Heat the mixture to reflux and maintain for 20 hours.^[4]

- Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate and ensures the reaction goes to completion.
- Workup and Isolation: After cooling, remove any unreacted 4-methylthiophenol via distillation. Pour the hot reaction mixture into a stirred slurry of ice and concentrated hydrochloric acid.[\[4\]](#)
- Causality: Acidification protonates the carboxylate salt of the product, causing the free carboxylic acid to precipitate out of the aqueous solution as it is less soluble.
- Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[\[4\]](#)
- Liquid-Liquid Extraction: Transfer the wet solid to a mixture of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate. Transfer this to a separatory funnel and perform an extraction. Collect the aqueous layer. Extract the organic layer two more times with 1% NaOH solution.[\[4\]](#)
- Causality: The acidic product dissolves in the dilute aqueous base (forming its sodium salt), while non-acidic organic impurities remain in the ethyl acetate layer. Repeating the extraction ensures complete transfer of the product to the aqueous phase.
- Re-Precipitation and Final Extraction: Combine all aqueous extracts in a large separatory funnel. Add a layer of fresh ethyl acetate, then acidify the aqueous layer with concentrated HCl. The product will now move into the ethyl acetate layer. Collect the organic layer.[\[4\]](#)
- Drying and Decolorizing: Dry the collected organic extract over anhydrous Na₂SO₄. Add activated charcoal to the solution and stir.[\[4\]](#)
- Causality: Na₂SO₄ removes residual water. Activated charcoal adsorbs colored impurities.
- Final Purification: Filter to remove the drying agent and charcoal. Concentrate the solution using a rotary evaporator at reduced pressure and 65°C to yield a solid. Recrystallize the solid from hot benzene to obtain pure white needles of **3-[4-(Methylthio)phenoxy]propionic acid**.[\[4\]](#)

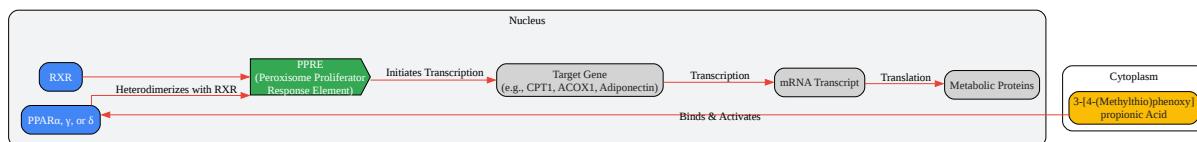
- Causality: Recrystallization is a final purification step that relies on the difference in solubility of the product and any remaining impurities in a given solvent at different temperatures.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural elucidation. The spectra will confirm the presence of the aromatic protons, the methylthio group, and the propionic acid chain, with characteristic chemical shifts and splitting patterns.[\[5\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, notably a broad O-H stretch for the carboxylic acid and a sharp C=O stretch around 1700 cm^{-1} .[\[5\]](#)
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing purity. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.5) is a suitable starting point.[\[6\]](#) Detection can be performed using a UV detector, likely around 220-285 nm.[\[6\]](#)
- Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (212.27 g/mol).[\[3\]](#)

Hypothesized Biological Activity: A PPAR Agonist Candidate


The structural similarity of **3-[4-(Methylthio)phenoxy]propionic acid** to fibrates and other known synthetic ligands strongly suggests it may function as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs).[\[2\]](#)[\[7\]](#) PPARs are ligand-activated transcription factors that form a subfamily of the nuclear receptor superfamily and are central regulators of metabolism and inflammation.[\[8\]](#)

There are three main PPAR isotypes:

- PPAR α : Highly expressed in tissues with high fatty acid catabolism rates, like the liver and heart. Its activation primarily lowers triglycerides.[8]
- PPAR γ : Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin sensitivity.[8]
- PPAR β/δ : Ubiquitously expressed and involved in lipid homeostasis and energy utilization.[7]

Agonists that can activate multiple PPAR subtypes (pan-agonists) are of great interest for treating complex metabolic syndromes, as they can simultaneously address insulin resistance, dyslipidemia, and hepatic steatosis.[9]

Proposed PPAR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: General signaling pathway for PPAR activation by a candidate ligand.

Experimental Protocols for Biological Evaluation

To validate the hypothesis that **3-[4-(Methylthio)phenoxy]propionic acid** is a PPAR agonist, a series of well-established *in vitro* assays should be performed.

Protocol 1: PPAR Luciferase Reporter Assay

This is the gold-standard cell-based assay to determine if a compound activates a specific nuclear receptor and to quantify its potency (EC₅₀).

Objective: To measure the dose-dependent activation of PPAR α , PPAR γ , and PPAR δ .

Materials:

- HEK293T or HepG2 cells.
- Expression plasmids: full-length human PPAR α , γ , or δ .
- Reporter plasmid: containing multiple PPAR response elements (PPREs) upstream of a luciferase gene.
- Transfection reagent (e.g., Lipofectamine).
- DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
- **3-[4-(Methylthio)phenoxy]propionic acid** (test compound), dissolved in DMSO.
- Known PPAR agonists as positive controls (e.g., WY-14643 for PPAR α , Rosiglitazone for PPAR γ , GW501516 for PPAR δ).
- Luciferase assay reagent kit.
- Luminometer.

Procedure:

- Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
- Transfection: Co-transfect the cells with the specific PPAR expression plasmid and the PPRE-luciferase reporter plasmid. Allow 24 hours for plasmid expression.
- Compound Treatment: Prepare serial dilutions of the test compound and positive controls in culture medium. Replace the medium on the cells with the compound-containing medium. Include a DMSO-only vehicle control.

- Incubation: Incubate the cells for 18-24 hours.
- Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
- Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β -galactosidase) or total protein content to account for differences in transfection efficiency and cell number. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC_{50} value.

Protocol 2: In Vitro Adipocyte Differentiation Assay

This assay specifically assesses the biological function of PPAR γ activation.

Objective: To determine if the test compound can induce the differentiation of pre-adipocytes into mature adipocytes.

Materials:

- 3T3-L1 pre-adipocyte cell line.
- Differentiation medium cocktail (containing insulin, dexamethasone, and IBMX).
- Test compound and a positive control (Rosiglitazone).
- Oil Red O stain and isopropanol.
- Spectrophotometer.

Procedure:

- Cell Culture: Grow 3T3-L1 cells to confluence in a 24-well plate.
- Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing the test compound, positive control, or vehicle control.
- Maturation: After 2-3 days, replace the medium with maintenance medium (containing insulin) and the respective compounds. Continue to culture for another 4-6 days, replacing

the medium every 2 days.

- Staining: Wash the cells with PBS and fix with 10% formalin. Stain the intracellular lipid droplets with Oil Red O solution for 1 hour.
- Quantification: Wash away excess stain and visualize the red-stained lipid droplets under a microscope. For quantification, elute the stain from the cells using isopropanol and measure the absorbance at ~510 nm.

Conclusion and Future Directions

3-[4-(Methylthio)phenoxy]propionic acid is a readily synthesizable compound with a chemical scaffold that strongly implies a potential role in metabolic regulation, likely via activation of PPARs. This guide provides the foundational chemical knowledge and robust, actionable protocols for any research team to begin a thorough investigation of this molecule.

Successful validation from the in vitro assays described herein would justify advancing the compound to more complex studies. Future work could include assessing its impact on the expression of PPAR target genes (e.g., CPT1, ACOX1) in hepatocytes^[10], evaluating its anti-inflammatory properties in macrophage cell lines^[11], and ultimately, testing its efficacy in vivo using animal models of dyslipidemia, insulin resistance, or hepatic steatosis.^[9] The exploration of this compound and its derivatives could pave the way for novel therapeutics for metabolic diseases.

References

- PrepChem.com. Synthesis of 3-(4-methylthiophenoxy)-propionic acid.
- PubChem. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694. National Center for Biotechnology Information.
- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). *Oncotarget*, 8(23), 37586–37599.
- Xu, H. E., et al. (2004). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPAR α Agonists. 1. Discovery of a Novel Series of Potent HDL c Raising Agents. *Journal of Medicinal Chemistry*, 47(11), 2848-2859.
- Wang, L., et al. (2016). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPAR γ): a review. *RSC Advances*, 6(50), 44785-44798.

- Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed.
- Kim, S. M., et al. (2018). Novel PPAR α agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging. *Oncotarget*, 9(4), 4627–4641.
- Arnold, T., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. *American Pharmaceutical Review*.
- Arctom Scientific. CAS NO. 18333-20-5 | **3-[4-(Methylthio)phenoxy]propionic Acid**.
- PrepChem.com. Synthesis of α -methylthio- α -(m-phenoxyphenyl)propionic acid.
- Douša, M., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. *Journal of Pharmaceutical and Biomedical Analysis*, 50(2), 113-118.
- Tanaka, Y., et al. (1993). Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. *Nihon Yakurigaku Zasshi*, 101(4), 215-225.
- Zhang, L., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. *Frontiers in Nutrition*, 9, 881333.
- Wang, S., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. *Food & Function*, 10(11), 7246-7255.
- Grigalevičiūtė, R., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. *International Journal of Molecular Sciences*, 25(4), 2275.
- Wu, X., et al. (2024). The mechanism of action of indole-3-propionic acid on bone metabolism. *Food & Function*.
- Brown, A., et al. (2023). Characterizing the mechanism of action for mRNA therapeutics for the treatment of propionic acidemia, methylmalonic acidemia, and phenylketonuria. *Nature Communications*, 14(1), 5223.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-[4-(Methylthio)phenoxy]propionic Acid | 18333-20-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. arctomsci.com [arctomsci.com]
- 4. prepchem.com [prepchem.com]
- 5. 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPAR γ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel PPAR α agonist MHY553 alleviates hepatic steatosis by increasing fatty acid oxidation and decreasing inflammation during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [3-[4-(Methylthio)phenoxy]propionic acid CAS number 18333-20-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168948#3-4-methylthio-phenoxy-propionic-acid-cas-number-18333-20-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com